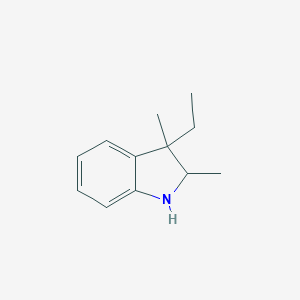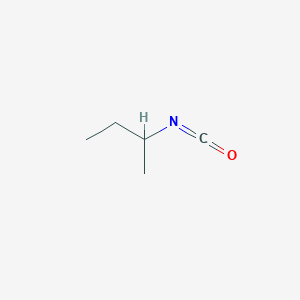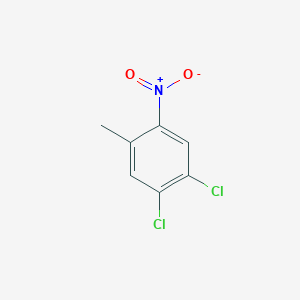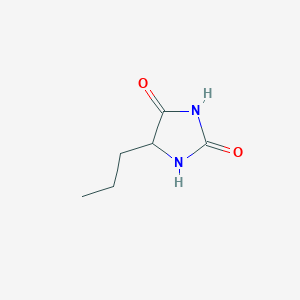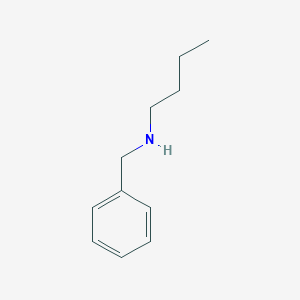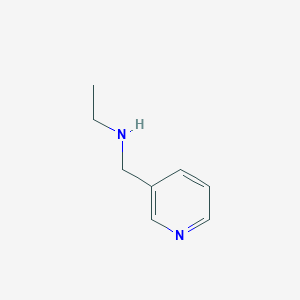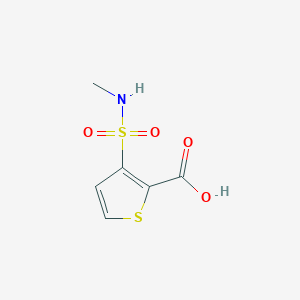![molecular formula C8H9NO4 B105568 [3-(Hidroximetil)-2-nitrofenil]metanol CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(Hidroximetil)-2-nitrofenil]metanol
Descripción general
Descripción
[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound with a molecular formula of C8H9NO4 It features a nitro group (-NO2) and two hydroxymethyl groups (-CH2OH) attached to a benzene ring
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)-2-nitrophenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-2-nitrophenyl]methanol typically involves the nitration of a benzene derivative followed by the introduction of hydroxymethyl groups. One common method is the nitration of toluene to form 2-nitrotoluene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [3-(Hydroxymethyl)-2-nitrophenyl]methanol can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)-2-nitrophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Esters, ethers, and other substituted products.
Mecanismo De Acción
The mechanism of action of [3-(Hydroxymethyl)-2-nitrophenyl]methanol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
[2-(Hydroxymethyl)-3-nitrophenyl]methanol: Similar structure but with different positions of functional groups.
[4-(Hydroxymethyl)-2-nitrophenyl]methanol: Another positional isomer with distinct chemical properties.
[3-(Hydroxymethyl)-4-nitrophenyl]methanol: Differently substituted nitrophenylmethanol.
Uniqueness: [3-(Hydroxymethyl)-2-nitrophenyl]methanol is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The position of the nitro and hydroxymethyl groups affects the compound’s chemical behavior and interactions with other molecules, making it distinct from its isomers.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)


